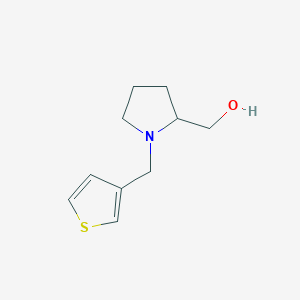

(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol: is an organic compound that features a pyrrolidine ring substituted with a thiophen-3-ylmethyl group and a hydroxymethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol typically involves the reaction of thiophen-3-ylmethylamine with pyrrolidine-2-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated purification systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The hydroxymethyl group in (1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.

Reduction: The compound can undergo reduction reactions, particularly the reduction of the thiophene ring to form tetrahydrothiophene derivatives.

Substitution: The thiophen-3-ylmethyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, to introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate, potassium permanganate, or chromium trioxide in acetic acid.

Reduction: Hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

Major Products:

Oxidation: Thiophen-3-ylmethylpyrrolidine-2-carboxaldehyde, Thiophen-3-ylmethylpyrrolidine-2-carboxylic acid.

Reduction: Tetrahydrothiophen-3-ylmethylpyrrolidin-2-ylmethanol.

Substitution: Halogenated or nitrated derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a thiophen-3-ylmethyl group and a hydroxymethyl group. The synthesis typically involves reductive amination of thiophen-3-ylmethylamine with pyrrolidine-2-carbaldehyde, using reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride. This method allows for the production of the compound with high yield and purity.

Medicinal Chemistry

Potential Lead Compound :

(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol has been explored as a lead compound in drug discovery due to its interactions with various biological targets. Its unique structure may enhance binding affinity to specific receptors or enzymes, making it a candidate for developing new therapeutic agents.

Antimicrobial Activity :

Recent studies have demonstrated notable antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | |

| Escherichia coli | 0.020 mg/mL | |

| Salmonella typhi | 0.015 mg/mL | |

| Pseudomonas aeruginosa | 0.030 mg/mL |

These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents.

Organic Synthesis

Building Block for Complex Molecules :

The compound is utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in developing new synthetic methodologies, particularly in creating heterocycles and other functionalized compounds.

Materials Science

Electronic Properties :

The thiophene ring within the structure contributes to the compound's electronic properties, making it suitable for applications in material science. Research is ongoing into its potential use in creating conductive polymers and advanced materials for electronic devices.

Antimicrobial Research

A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound against multiple bacterial strains. The research highlighted its potential as a novel antimicrobial agent, particularly against resistant strains of bacteria, suggesting further investigation into its mechanism and efficacy in vivo .

Drug Development

In another case study focusing on drug development, researchers synthesized derivatives of this compound and evaluated their pharmacological profiles. The study concluded that modifications to the structure could enhance therapeutic effects while reducing toxicity, indicating promising avenues for future drug candidates .

Mecanismo De Acción

The mechanism of action of (1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol is not fully elucidated. it is believed to interact with specific molecular targets, potentially involving binding to enzymes or receptors. The thiophene ring and pyrrolidine moiety may play crucial roles in its binding affinity and specificity.

Comparación Con Compuestos Similares

Pyrrolidine-2-carboxylic acid derivatives: These compounds share the pyrrolidine core and exhibit similar reactivity.

Thiophen-3-ylmethylamine derivatives: Compounds with the thiophene ring and similar substituents.

Uniqueness:

- The combination of the thiophen-3-ylmethyl group and the pyrrolidin-2-ylmethanol moiety provides unique chemical properties and potential biological activities.

- The presence of both a hydroxymethyl group and a thiophene ring allows for diverse chemical modifications and functionalizations.

This detailed article provides a comprehensive overview of (1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

(1-(Thiophen-3-ylmethyl)pyrrolidin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features, which combine a pyrrolidine ring with a thiophene moiety. This article explores its biological activity, including antimicrobial and antifungal properties, as well as its potential applications in drug discovery.

Chemical Structure and Synthesis

The compound features a hydroxymethyl group attached to a pyrrolidine ring, which is further substituted with a thiophen-3-ylmethyl group. The synthesis typically involves reductive amination of thiophen-3-ylmethylamine and pyrrolidine-2-carbaldehyde, using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.025 mg/mL | |

| Escherichia coli | 0.020 mg/mL | |

| Salmonella typhi | 0.015 mg/mL | |

| Pseudomonas aeruginosa | 0.030 mg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Antifungal Properties

In addition to antibacterial activity, the compound has shown antifungal effects against various strains, including Candida albicans and Aspergillus species.

Table 2: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.050 mg/mL | |

| Aspergillus niger | 0.045 mg/mL |

The precise mechanism of action for this compound is not fully understood. However, it is believed to interact with specific molecular targets, potentially involving binding to enzymes or receptors relevant to microbial survival and proliferation . The structural characteristics of the thiophene and pyrrolidine components are likely crucial for its binding affinity and biological activity.

Case Studies

Several case studies have explored the biological effects of similar compounds. For instance, derivatives of pyrrolidine have been noted for their antibacterial properties against various pathogens, with some exhibiting IC50 values in the low micromolar range . In comparative studies, compounds with similar structural motifs have demonstrated promising results against resistant strains of bacteria, highlighting the potential of such derivatives in addressing antibiotic resistance .

Propiedades

IUPAC Name |

[1-(thiophen-3-ylmethyl)pyrrolidin-2-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NOS/c12-7-10-2-1-4-11(10)6-9-3-5-13-8-9/h3,5,8,10,12H,1-2,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDSFHWFRMLZNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CSC=C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.